N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide
Description
N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide is a complex organic compound characterized by its trifluoromethyl group and hydroxyl group attached to a pentane backbone
Properties
IUPAC Name |
N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c1-2-11(13(20)15(16,17)18)19-14(21)12-10-6-4-3-5-9(10)7-8-22-12/h3-6,11-13,20H,2,7-8H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DACHSJCQWZDGCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C(F)(F)F)O)NC(=O)C1C2=CC=CC=C2CCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the trifluoromethylated precursor. One common method is the reaction of 1,1,1-trifluoro-2-hydroxypentan-3-ol with isochromene-1-carboxylic acid chloride under controlled conditions to form the desired amide bond.
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up using reactors that allow precise control over temperature, pressure, and reaction time. Catalysts may be employed to increase the efficiency and yield of the reaction. Purification steps, such as recrystallization or chromatography, are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or hydroxyl group is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles such as amines or halides can be used in substitution reactions.
Major Products Formed:
Oxidation: Trifluoromethyl ketone or trifluoromethyl carboxylic acid.
Reduction: Trifluoromethylated alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity can be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for drug development, particularly in targeting specific biological pathways.
Industry: Its unique chemical properties can be utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the binding affinity of the compound to its target, while the hydroxyl group can form hydrogen bonds, increasing its stability and activity.
Comparison with Similar Compounds
N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
2-Propenoic acid, 2-methyl-, 4,4,4-trifluoro-3-hydroxy-1-methyl-3-(trifluoromethyl)butyl ester
Uniqueness: N-(1,1,1-trifluoro-2-hydroxypentan-3-yl)-3,4-dihydro-1H-isochromene-1-carboxamide stands out due to its specific structural features, which confer unique chemical and biological properties compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
